N-decylpentaoxyethylene

Catalog No.
S1893800
CAS No.
23244-49-7
M.F
C20H42O6
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-decylpentaoxyethylene

CAS Number

23244-49-7

Product Name

N-decylpentaoxyethylene

IUPAC Name

2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C20H42O6

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C20H42O6/c1-2-3-4-5-6-7-8-9-11-22-13-15-24-17-19-26-20-18-25-16-14-23-12-10-21/h21H,2-20H2,1H3

InChI Key

QAXPOSPGRHYIHE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCO

Cell Biology and Membrane Studies

C12E5 is used in studies related to biological membranes and cell biology. Its ability to form multilamellar vesicles makes it a valuable tool. These vesicles mimic the structure of cell membranes and can be used to study various cellular processes, such as membrane transport and protein-lipid interactions. A study published in the journal Colloids and Surfaces A: Physicochemical and Engineering Aspects demonstrates the formation of multilamellar vesicles from a 40wt% solution of C12E5 dissolved in D2O under shear rate [Source: Colloids and Surfaces A: Physicochemical and Engineering Aspects, Multilamellar vesicle formation and characterization of C12E5 nonionic surfactant in D2O, ].

Drug Delivery Research

C12E5's surfactant properties make it a potential candidate in drug delivery research. Surfactants can improve the solubility and bioavailability of drugs, making them more effective. Studies explore the use of C12E5 in formulations for topical and transdermal drug delivery [Source: Journal of Colloid and Interface Science, Design of Nanostructured Lipid Carriers using Pentaethylene Glycol Monododecyl Ether (C12E5) for Topical and Transdermal Delivery of Curcumin, ].

N-decylpentaoxyethylene is a nonionic surfactant characterized by a long hydrophobic alkyl chain (decyl) and a hydrophilic polyether segment consisting of five ethylene oxide units. This compound is part of a larger class of polyethylene glycol derivatives, which are known for their versatile applications in various fields including pharmaceuticals, cosmetics, and industrial processes. The structure of N-decylpentaoxyethylene can be represented as follows:

  • Hydrophobic tail: Decyl group (C10H21)
  • Hydrophilic head: Pentaethylene glycol (C10H22O5)

The combination of these components gives N-decylpentaoxyethylene unique properties such as emulsification, wetting, and solubilizing capabilities.

The primary mechanism of action of C12E5 is related to its surfactant properties. By lowering the surface tension of water, C12E5 can:

  • Enhance solubilization of hydrophobic compounds in aqueous solutions [].
  • Facilitate the dispersion of oil droplets in water, forming emulsions [].
  • Stabilize membranes and vesicles used in biological research [].

C12E5 can also interact with biomolecules through its hydrophilic head group, potentially influencing their activity or conformation []. However, the specific mechanisms require further investigation.

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Research indicates that N-decylpentaoxyethylene exhibits low toxicity and is generally considered safe for use in various biological applications. Its surfactant properties facilitate interactions with biological membranes, enhancing drug delivery systems. Studies have shown that nonionic surfactants like N-decylpentaoxyethylene can improve the solubility and bioavailability of hydrophobic drugs, making it a valuable compound in pharmaceutical formulations.

N-decylpentaoxyethylene can be synthesized through several methods:

  • Ethoxylation Process: The primary method involves the ethoxylation of decanol with ethylene oxide. This reaction typically requires a catalyst (such as potassium hydroxide) and is conducted under controlled temperature and pressure conditions.
  • Transesterification: Another approach involves the transesterification of fatty alcohols with polyethylene glycol derivatives to produce the desired compound.
  • Direct Synthesis from Raw Materials: It can also be synthesized directly from decanol and ethylene oxide without intermediate steps, although this method may require more stringent control over reaction conditions to achieve purity.

Each method has its advantages and disadvantages regarding yield, purity, and environmental impact

Unique FeaturesPolyethylene GlycolVaries in molecular weightPharmaceuticals, cosmeticsBroad range of molecular weightsOctaethylene GlycolEight ethylene oxide unitsEmulsifiersHigher hydrophilicityNonylphenol EthoxylateNonyl group with ethylene oxide unitsIndustrial applicationsMore toxic than N-decylpentaoxyethyleneSorbitan MonostearateEster derived from sorbitolFood industryBiodegradable

N-decylpentaoxyethylene is distinguished by its balance between hydrophobicity and hydrophilicity, making it particularly effective in applications requiring both solubilization and emulsification without significant toxicity

Studies investigating the interactions of N-decylpentaoxyethylene with other chemicals have shown that it can form micelles in aqueous solutions, which enhances the solubility of hydrophobic substances. Furthermore, its interactions with biological membranes have been explored to understand its potential in drug delivery systems. These studies often focus on how the surfactant modifies membrane permeability and stability.

The compound's interaction with proteins has also been studied, revealing that it can affect protein conformation and activity depending on concentration and environmental conditions

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

23244-49-7

Wikipedia

Pentaethylene glycol monodecyl ether

Dates

Modify: 2023-08-16

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